molecular formula C14H16N4O3 B5004776 N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide

Cat. No.: B5004776
M. Wt: 288.30 g/mol
InChI Key: GVZYMFAHTPLKOQ-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that features an imidazole ring, a nitrobenzamide moiety, and a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Reduction: The major product is N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-aminobenzamide.

    Substitution: Depending on the substituents introduced, various alkylated or acylated derivatives of the original compound can be formed.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the nitrobenzamide moiety can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-aminobenzamide: A reduced form of the original compound with an amine group instead of a nitro group.

    N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide: Lacks the nitro group, which may result in different biological activity.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both the imidazole ring and the nitrobenzamide moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and development .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-11-3-4-12(9-13(11)18(20)21)14(19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYMFAHTPLKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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